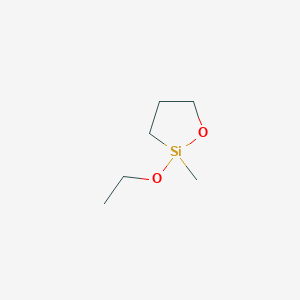
1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene
Übersicht
Beschreibung
The compound “1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene” is likely a derivative of benzene, which is a common aromatic compound. The “azido” refers to the azide functional group (-N3), and “bromomethyl” refers to a bromine atom attached to a methyl group (-CH2Br). The “tetrafluorobenzene” indicates that there are four fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the various functional groups attached at the specified positions. The azide group would likely confer a degree of reactivity to the compound, as azides are known to be quite reactive .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azide and bromomethyl groups. Azides are known to participate in a variety of reactions, often serving as a precursor to amines or other nitrogen-containing compounds. The bromomethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the highly electronegative fluorine atoms could influence its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene has been utilized in polymer chemistry due to its high reactivity. The 2,3,4,5,6-pentafluorobenzyl group, closely related to 1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene, is popular for its susceptibility to para-fluoro substitution with thiols. This property enables the creation of azide-functional polymers that can undergo various modifications with high efficiency. These polymers are stable below 100°C and find applications in sequential postpolymerization modification, showing potential in advanced material synthesis (Noy et al., 2019).
Synthesis of Polyfluorinated Organic Compounds
The compound plays a role in the synthesis of polyfluorinated organic compounds. It is used as a building block in various chemical transformations, contributing to the development of new materials with unique properties like high thermal and chemical resistance. These characteristics are important in areas like advanced coatings and electronic materials (Sapegin & Krasavin, 2018).
Crystal Structure Analysis
1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene derivatives have been studied for their crystal structures. These analyses are crucial in understanding the molecular interactions and properties of the compounds, which can lead to applications in material science and molecular engineering (Pokhodylo et al., 2021).
Advanced Material Synthesis
The compound is also used in the synthesis of advanced materials, like fluorinated poly(arylene ether)s, which exhibit unique properties such as solubility in various solvents, high molecular weight, and excellent thermal properties. These materials are of interest for high-performance applications in fields like aerospace and electronics (Tkachenko et al., 2015).
Synthesis of Fluorinated Salts
It contributes to the synthesis of fluorinated salts, which are important in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity. These compounds, including their azido derivatives, have potential applications in drug discovery and development (Lampl et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4N3/c8-1-2-3(9)5(11)7(14-15-13)6(12)4(2)10/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWUXNJOPUZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445841 | |
| Record name | 1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene | |
CAS RN |
180293-27-0 | |
| Record name | 1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(R)N-[1-(4-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B3048636.png)


![hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B3048640.png)
